![molecular formula C20H18O3 B14408012 7,11-Dimethyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol CAS No. 82049-33-0](/img/structure/B14408012.png)
7,11-Dimethyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,11-Dimethyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol is a complex organic compound with a unique structure that includes multiple fused rings and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,11-Dimethyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol typically involves multi-step organic reactionsThe final step involves the addition of hydroxyl groups at the 8 and 8a positions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as catalytic hydrogenation, high-pressure reactions, and the use of specialized reagents to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7,11-Dimethyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
7,11-Dimethyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 7,11-Dimethyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. The compound’s unique structure enables it to fit into specific binding sites, modulating biological activity and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
9,10-Dimethyl-9,10-dihydroanthracene: Shares a similar core structure but lacks the hydroxyl groups and additional fused rings.
9-acetyl-9a,11b-dimethyl-1,2,3,4,5a,6,6a,6b,7,9a,10,11,11a,11b-tetradecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-3-yl acetate: Similar in terms of the oxirene ring but differs in the presence of acetyl groups and overall structure.
Uniqueness
7,11-Dimethyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol is unique due to its specific arrangement of methyl and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
82049-33-0 |
|---|---|
Molecular Formula |
C20H18O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2,10-dimethyl-6-oxapentacyclo[9.8.0.03,9.05,7.012,17]nonadeca-1,3(9),10,12,14,16,18-heptaene-4,5-diol |
InChI |
InChI=1S/C20H18O3/c1-10-13-8-7-12-5-3-4-6-14(12)17(13)11(2)15-9-16-20(22,23-16)19(21)18(10)15/h3-8,16,19,21-22H,9H2,1-2H3 |
InChI Key |
MJBBONMGZSGSCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C3=C1CC4C(C3O)(O4)O)C)C=CC5=CC=CC=C52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


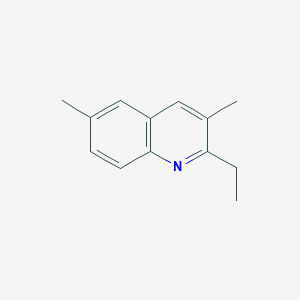
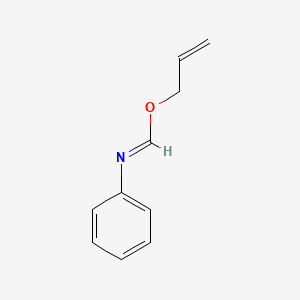
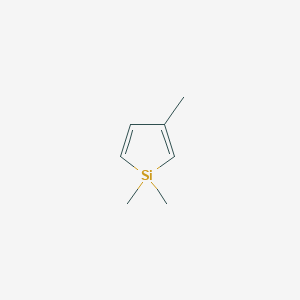
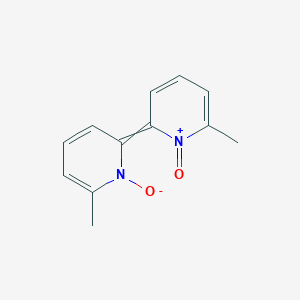
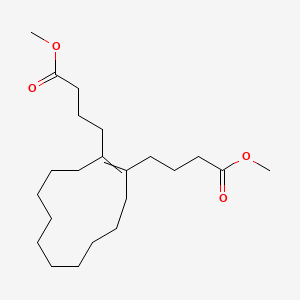
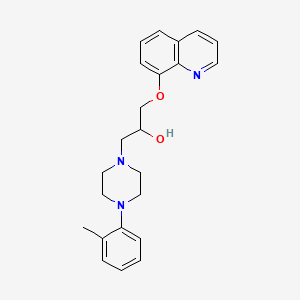
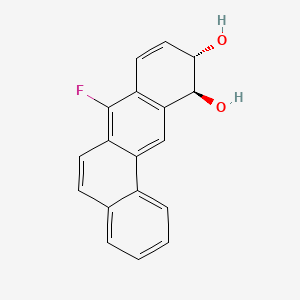
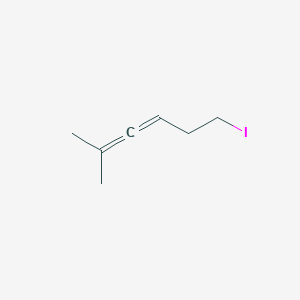
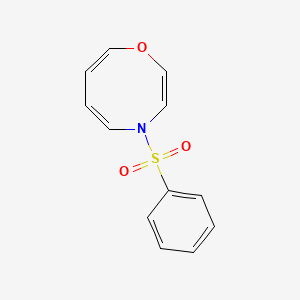
![9-[2-(Bromomethyl)naphthalen-1-YL]phenanthrene](/img/structure/B14407977.png)
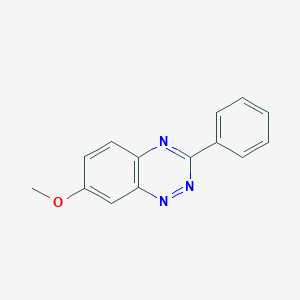
![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene]](/img/structure/B14407987.png)
![1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine](/img/structure/B14407994.png)
![N-Ethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14408018.png)
